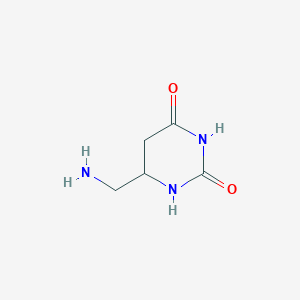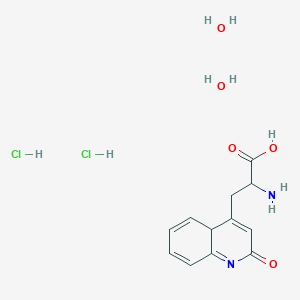
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate is a chemical compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This compound is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety, and is often used in various scientific research applications.
Métodos De Preparación
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate quinoline derivative and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The product is purified through crystallization or other purification techniques to obtain the dihydrochloride, dihydrate form.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways . The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate can be compared with other similar compounds, such as :
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound has a similar structure but differs in its specific functional groups and properties.
Nicotinamide Impurity 186: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18Cl2N2O5 |
|---|---|
Peso molecular |
341.18 g/mol |
Nombre IUPAC |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,8-9H,5,13H2,(H,16,17);2*1H;2*1H2 |
Clave InChI |
LLMOVQPTSFBGDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
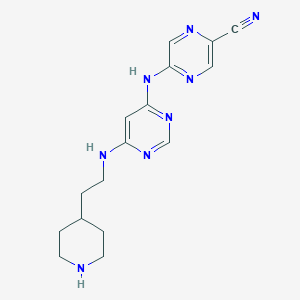

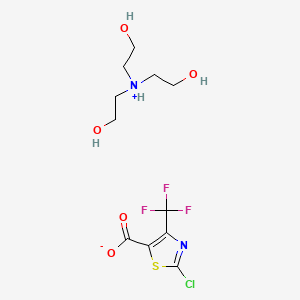
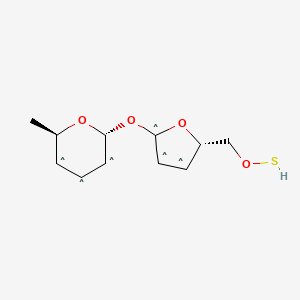



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
